molecular formula C9H8ClN3S B13314826 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13314826
M. Wt: 225.70 g/mol
InChI Key: ORSNIHGCTHZJFT-UHFFFAOYSA-N
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Description

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound with the molecular formula C9H7Cl2N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring attached to a chlorinated aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole derivative. One common method includes the reaction of 4-chloroaniline with 1,2,3-thiadiazole-4-carbaldehyde in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted aniline derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound can interfere with the synthesis of essential biomolecules in microorganisms, further contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler compound with similar structural features but lacking the thiadiazole ring.

    1,2,3-thiadiazole-4-carbaldehyde: A precursor in the synthesis of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline.

    4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine: Another thiadiazole derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both the chlorinated aniline and thiadiazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

4-chloro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2

InChI Key

ORSNIHGCTHZJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC2=CSN=N2)Cl

Origin of Product

United States

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